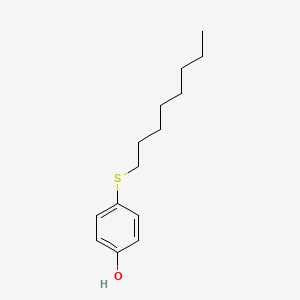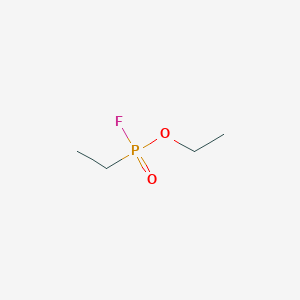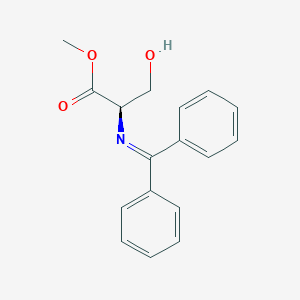
(r)-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate is a chiral compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a diphenylmethyleneamino group and a hydroxypropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate typically involves the reaction of diphenylmethyleneamine with a suitable ester precursor. One common method involves the condensation of diphenylmethyleneamine with methyl 3-hydroxypropanoate under acidic or basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired enantiomer.
化学反应分析
Types of Reactions
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The diphenylmethyleneamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the diphenylmethyleneamino group may produce a primary or secondary amine.
科学研究应用
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Additionally, its structural features allow it to bind to receptors or other biomolecules, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
(s)-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate: The enantiomer of the compound, with similar chemical properties but different biological activity.
Methyl 2-(benzylamino)-3-hydroxypropanoate: A structurally related compound with a benzylamino group instead of a diphenylmethyleneamino group.
Ethyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
®-Methyl 2-(diphenylmethyleneamino)-3-hydroxypropanoate is unique due to its specific chiral configuration and the presence of both diphenylmethyleneamino and hydroxypropanoate groups
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
methyl (2R)-2-(benzhydrylideneamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m1/s1 |
InChI 键 |
INDYBELMPCDQHK-OAHLLOKOSA-N |
手性 SMILES |
COC(=O)[C@@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


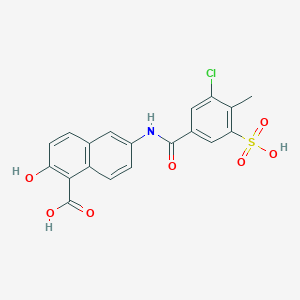
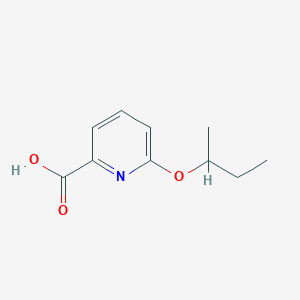
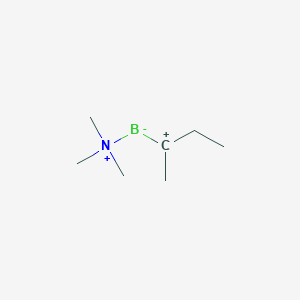
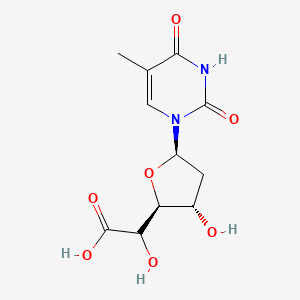
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
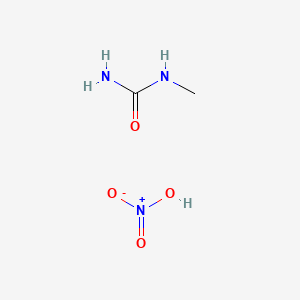
![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
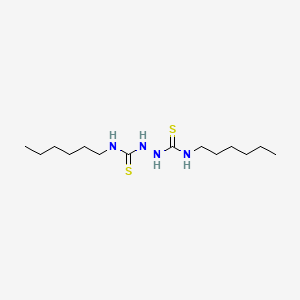
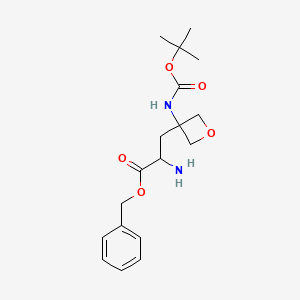
![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
